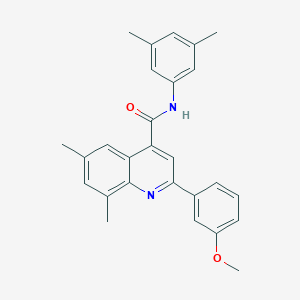![molecular formula C23H18N2O2 B338530 1-(4-METHYLPHENYL)-2-[4-(2-QUINOXALINYL)PHENOXY]-1-ETHANONE](/img/structure/B338530.png)
1-(4-METHYLPHENYL)-2-[4-(2-QUINOXALINYL)PHENOXY]-1-ETHANONE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-METHYLPHENYL)-2-[4-(2-QUINOXALINYL)PHENOXY]-1-ETHANONE is a synthetic organic compound that belongs to the class of quinoxaline derivatives
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-METHYLPHENYL)-2-[4-(2-QUINOXALINYL)PHENOXY]-1-ETHANONE typically involves the following steps:
Formation of the Quinoxaline Core: This can be achieved by the condensation of o-phenylenediamine with a suitable diketone, such as glyoxal, under acidic conditions.
Etherification: The quinoxaline core is then reacted with 4-hydroxybenzaldehyde to form the phenoxy derivative.
Ketone Formation: The final step involves the reaction of the phenoxy derivative with 4-methylbenzoyl chloride in the presence of a base such as pyridine to form the target compound.
Industrial Production Methods
Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
1-(4-METHYLPHENYL)-2-[4-(2-QUINOXALINYL)PHENOXY]-1-ETHANONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation or metal hydrides like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoxaline core.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Corresponding quinoxaline N-oxide.
Reduction: Reduced quinoxaline derivative.
Substitution: Substituted quinoxaline derivatives.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent.
Industry: Used in the development of advanced materials and as a catalyst in certain chemical reactions.
Mécanisme D'action
The mechanism of action of 1-(4-METHYLPHENYL)-2-[4-(2-QUINOXALINYL)PHENOXY]-1-ETHANONE depends on its specific application:
Biological Activity: It may interact with specific enzymes or receptors, leading to inhibition or activation of biological pathways.
Chemical Reactions: Acts as a catalyst or intermediate in various chemical transformations.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(4-Methylphenyl)-2-(4-quinoxalin-2-ylphenoxy)ethanol: Similar structure but with an alcohol group instead of a ketone.
1-(4-Methylphenyl)-2-(4-quinoxalin-2-ylphenoxy)ethane: Similar structure but with an alkane instead of a ketone.
Uniqueness
1-(4-METHYLPHENYL)-2-[4-(2-QUINOXALINYL)PHENOXY]-1-ETHANONE is unique due to its specific combination of a quinoxaline core and a phenoxyethanone moiety, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C23H18N2O2 |
|---|---|
Poids moléculaire |
354.4 g/mol |
Nom IUPAC |
1-(4-methylphenyl)-2-(4-quinoxalin-2-ylphenoxy)ethanone |
InChI |
InChI=1S/C23H18N2O2/c1-16-6-8-18(9-7-16)23(26)15-27-19-12-10-17(11-13-19)22-14-24-20-4-2-3-5-21(20)25-22/h2-14H,15H2,1H3 |
Clé InChI |
PSKKCYGWADUVJD-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C(=O)COC2=CC=C(C=C2)C3=NC4=CC=CC=C4N=C3 |
SMILES canonique |
CC1=CC=C(C=C1)C(=O)COC2=CC=C(C=C2)C3=NC4=CC=CC=C4N=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















